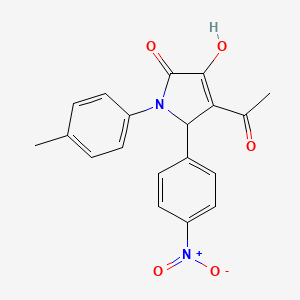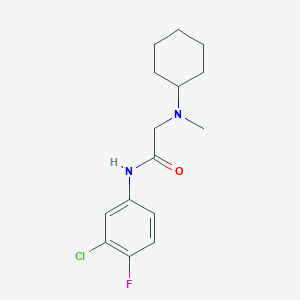
N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide, commonly known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFM-2 is a member of the glycine transporter type 1 (GlyT1) inhibitors class of compounds. GlyT1 inhibitors are a promising new class of drugs that have shown potential in the treatment of various neurological disorders, including schizophrenia, Alzheimer's disease, and neuropathic pain.
Mécanisme D'action
CFM-2 acts as a N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide inhibitor, which means it inhibits the reuptake of glycine by neurons. This leads to an increase in extracellular glycine levels, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are important for synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a number of biochemical and physiological effects. In preclinical studies, CFM-2 has been shown to improve cognitive function, reduce anxiety-like behavior, and decrease locomotor activity. In addition, CFM-2 has also been shown to have analgesic effects in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CFM-2 for lab experiments is its specificity for N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide. This allows researchers to selectively inhibit N~1~-(3-chloro-4-fluorophenyl)-N~2~-cyclohexyl-N~2~-methylglycinamide without affecting other neurotransmitter systems. However, one limitation of CFM-2 is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of potential future directions for research on CFM-2. One area of interest is the potential use of CFM-2 in the treatment of drug addiction. CFM-2 has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of interest is the role of CFM-2 in the treatment of Alzheimer's disease. CFM-2 has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a treatment for this condition. Finally, there is also interest in developing more water-soluble derivatives of CFM-2 to improve its in vivo administration.
Méthodes De Synthèse
CFM-2 can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-chloro-4-fluoroaniline with cyclohexylmagnesium bromide, followed by the addition of N-methylglycine tert-butyl ester and subsequent deprotection to yield CFM-2.
Applications De Recherche Scientifique
CFM-2 has been extensively studied for its potential therapeutic applications. In preclinical studies, CFM-2 has shown promise in the treatment of various neurological disorders, including schizophrenia, Alzheimer's disease, and neuropathic pain. In addition, CFM-2 has also been studied for its potential use in the treatment of drug addiction.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O/c1-19(12-5-3-2-4-6-12)10-15(20)18-11-7-8-14(17)13(16)9-11/h7-9,12H,2-6,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQOOMWYHYUSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)F)Cl)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-[cyclohexyl(methyl)amino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

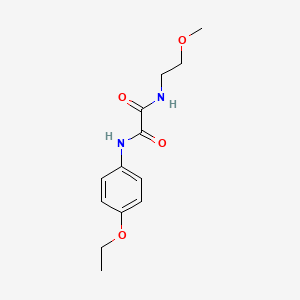
![3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)
![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)
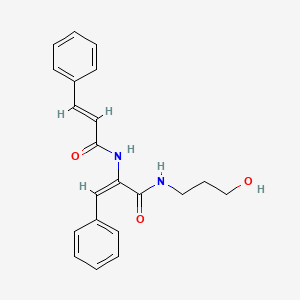

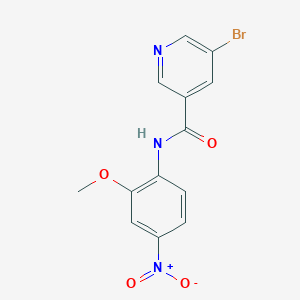
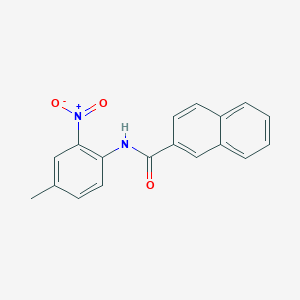
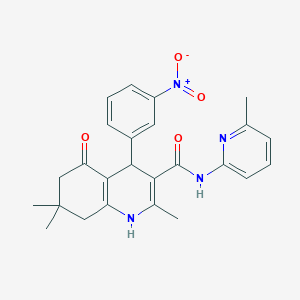
![2-{[2-(4-bromophenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5184763.png)

![N-(5-chloro-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5184782.png)
![6-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5184789.png)
![1-(3-methylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5184794.png)
